(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate

Beschreibung

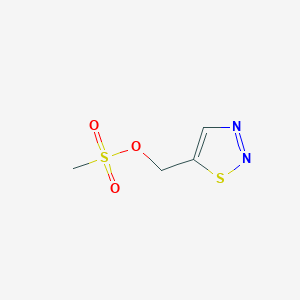

“(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate” is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole ring substituted at the 5-position with a methanesulfonate ester group. Its molecular formula is C₉H₉NOS, with a molecular weight of 179.24 g/mol and a purity of 95% as reported in commercial catalogs . The methanesulfonate ester functional group (-OSO₂CH₃) enhances its reactivity as a leaving group, making it valuable in synthetic organic chemistry for nucleophilic substitution reactions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

thiadiazol-5-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S2/c1-11(7,8)9-3-4-2-5-6-10-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUAXEKANTUZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CN=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (1,2,3-Thiadiazol-5-YL)methyl methanesulfonate typically involves the reaction of a thiadiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Analyse Chemischer Reaktionen

(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of substituted thiadiazole derivatives.

Oxidation and reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiadiazole derivative with an amine substituent.

Wissenschaftliche Forschungsanwendungen

(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology: The compound’s reactivity makes it useful for modifying biomolecules, such as proteins and nucleic acids, to study their function and interactions.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (1,2,3-Thiadiazol-5-YL)methyl methanesulfonate is not well-documented, but it likely involves interactions with nucleophilic sites on target molecules. The methanesulfonate group can be displaced by nucleophiles, leading to covalent modification of the target. This reactivity can be exploited to modify biomolecules for research purposes or to develop new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between “(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate” and related compounds:

Structural and Functional Analysis

Core Heterocycle Differences :

- The 1,2,3-thiadiazole ring in the target compound differs from 1,3,4-thiadiazole derivatives (e.g., ) in nitrogen atom positioning. The 1,2,3-isomer is less common in medicinal chemistry but may exhibit distinct electronic properties due to reduced aromatic stability compared to 1,3,4-thiadiazoles .

- Thiazole derivatives (–4) replace one nitrogen with a sulfur atom, altering electron distribution and reducing ring strain compared to thiadiazoles.

Functional Group Impact :

- The methanesulfonate ester group in the target compound confers superior leaving-group ability compared to hydroxyl (in the alcohol analog) or sulfanyl groups (e.g., ). This makes it more reactive in SN2 reactions or alkylation processes .

- Ketones () and acetamides () are less reactive in substitution reactions but serve as stable intermediates for further functionalization.

Biological and Industrial Relevance :

- While 1,3,4-thiadiazoles are well-documented for antimicrobial activity, the target compound’s 1,2,3-thiadiazole core may offer unexplored bioactivity due to its unique electronic profile .

- The methanesulfonate group’s polarity could improve aqueous solubility, a critical factor in drug design, though this remains speculative without direct evidence .

Biologische Aktivität

(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows for various chemical reactions that can be harnessed for modifying biomolecules and developing new therapeutic agents. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The methanesulfonate group serves as a good leaving group, enabling the compound to react with nucleophiles such as amines and thiols. This reactivity facilitates the covalent modification of biomolecules, which can be exploited in various biological studies and therapeutic applications.

Antimicrobial Properties

Research has shown that derivatives of thiadiazole compounds possess notable antimicrobial properties. For instance, studies have highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various bacterial strains and fungi. The incorporation of the thiadiazole ring into drug design has led to compounds with enhanced antibacterial activity compared to traditional antibiotics .

Anticancer Activity

Several studies have investigated the anticancer potential of thiadiazole derivatives. For example, a series of imines derived from 5-amino-1,3,4-thiadiazole were synthesized and evaluated for their cytotoxicity against human cancer cell lines such as HEK 293 and BT474. Some compounds demonstrated moderate potency in inhibiting cell growth, suggesting their potential as anticancer agents .

Antidepressant Effects

Thiadiazole derivatives have also been explored for their antidepressant properties. A study synthesized new imine derivatives of 5-amino-1,2,3-thiadiazole and tested them against imipramine in animal models. Compounds showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of 5-amino-1,3,4-thiadiazole derivatives, several compounds were tested against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that specific substituents on the thiadiazole ring significantly enhanced antimicrobial potency .

Case Study 2: Anticancer Activity

A series of novel thiadiazole-based compounds were synthesized and screened for anticancer activity using MTT assays on various cancer cell lines. Notably, one compound demonstrated an IC50 value lower than 10 µM against breast cancer cells (BT474), indicating strong potential for further development as an anticancer therapeutic agent .

Q & A

Q. What are the standard synthetic routes for (1,2,3-Thiadiazol-5-YL)methyl methanesulfonate?

The compound is typically synthesized via nucleophilic substitution. For example, (1,2,3-thiadiazol-5-yl)methanol reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Methanesulfonic acid can also be used as a catalyst in esterification reactions with alcohols . Reaction monitoring via TLC or HPLC ensures completion, followed by purification via recrystallization or column chromatography.

Q. Which analytical techniques are employed to confirm the structure and purity of this compound?

Key methods include:

- Melting point determination to assess crystallinity.

- Elemental analysis (CHNS) to verify stoichiometry.

- IR spectroscopy to identify functional groups (e.g., S=O stretch at ~1350–1170 cm⁻¹).

- ¹H/¹³C NMR to confirm substitution patterns on the thiadiazole ring and methanesulfonate group.

- Chromatography-mass spectrometry (LC/GC-MS) for molecular ion verification and impurity profiling .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

- Forced degradation (heat, light, humidity) followed by HPLC/GC-MS to detect decomposition products like methanesulfonic acid or thiadiazole derivatives.

- Kinetic analysis of hydrolysis rates in aqueous buffers (pH 1–12) to determine shelf-life .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., p53 activation vs. cytotoxicity) may arise from impurity profiles or solvent effects. Mitigation includes:

Q. How does this compound induce differential p53-dependent transcriptional responses compared to other DNA-damaging agents?

Transcriptomic profiling (microarray/RNA-seq) at equitoxic doses reveals chemical-specific gene regulation. For example:

- Methyl methanesulfonate activates 147 unique p53-regulated genes , including CDKN1A (p21) and BAX, linked to apoptosis.

- Mechanistic studies using p53-null cell lines or ChIP-seq can distinguish direct vs. indirect transcriptional effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) for the methanesulfonate group.

- Molecular docking identifies preferred nucleophilic attack sites on the thiadiazole ring .

Q. How are trace methanesulfonate impurities quantified in research-grade samples?

A validated GC-MS protocol includes:

- CP-SIL 8 CB capillary column with helium carrier gas.

- Electron impact ionization and single-ion monitoring (SIM) for methyl/ethyl/isopropyl methanesulfonates.

- Linear calibration (0.1–1.0 μg/mL) with detection limits <6.5 ng/mL .

Q. What role does the thiadiazole ring play in modulating biological activity?

- Structure-activity relationship (SAR) studies compare analogs (e.g., 1,3,4-thiadiazoles vs. triazoles) for cytotoxicity or enzyme inhibition.

- Electron-withdrawing effects of the thiadiazole enhance methanesulfonate’s leaving-group ability, influencing alkylation efficiency .

Q. How is the compound utilized in cross-coupling reactions for heterocyclic drug discovery?

- Buchwald-Hartwig amination or Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the thiadiazole’s 5-position.

- Pd-catalyzed conditions (e.g., Pd(OAc)₂, XPhos) optimize yields, monitored by ¹H NMR .

Q. What in silico tools model its pharmacokinetic properties?

- ADMET predictors (e.g., SwissADME) estimate logP (~1.5), solubility (~0.1 mg/mL), and cytochrome P450 interactions.

- Molecular dynamics simulations assess membrane permeability and protein-binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.